Desonide-21-aldehyde Hydrate

Pharmaceutical Analysis Forced Degradation HPLC Method Validation

Desonide-21-aldehyde Hydrate (CAS: 2820170-73-6), formally designated as Desonide USP Related Compound A, is a fully characterized, hydrated aldehyde derivative of the low-potency topical corticosteroid Desonide. It is a key specified impurity and degradation product monitored during the manufacturing, quality control, and stability testing of Desonide Active Pharmaceutical Ingredient (API) and finished drug products.

Molecular Formula C₂₄H₃₂O₇
Molecular Weight 432.51
Cat. No. B1155898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesonide-21-aldehyde Hydrate
Synonyms(6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-8b-(2,2-Dihydroxyacetyl)-7-hydroxy-6a,8a,10,10-tetramethyl-6a,6b,7,8,8a,8b,11a,12,12a,12b-decahydro-1H-naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-4(2H)-one
Molecular FormulaC₂₄H₃₂O₇
Molecular Weight432.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desonide-21-aldehyde Hydrate: A Critical USP Reference Standard for Pharmaceutical Quality Control and Degradation Analysis


Desonide-21-aldehyde Hydrate (CAS: 2820170-73-6), formally designated as Desonide USP Related Compound A, is a fully characterized, hydrated aldehyde derivative of the low-potency topical corticosteroid Desonide . It is a key specified impurity and degradation product monitored during the manufacturing, quality control, and stability testing of Desonide Active Pharmaceutical Ingredient (API) and finished drug products [1]. Its primary value to scientific and industrial users lies not in its own therapeutic activity, but in its established role as a compendial reference standard, enabling rigorous analytical method development, validation, and regulatory compliance for ANDA submissions [2].

Specified impurity per USP monograph (Desonide Related Compound A)
Compendial system suitability standard for resolution verification
Degradation product quantification in stability and forced degradation studies

Why a Generic Aldehyde Source Cannot Substitute for Desonide-21-aldehyde Hydrate as a Pharmacopeial Reference Material


Desonide-21-aldehyde Hydrate functions as a specific pharmacopeial reference standard in a tightly controlled analytical system; its value is defined by its identity as a named impurity (USP Desonide Related Compound A) and its verified physical-chemical profile, not merely by its chemical class [1]. Regulatory filings require the use of a well-characterized reference standard to establish system suitability, specificity, and to quantify this exact degradation product in stability studies [2]. Substituting a generic or in-house synthesized analog, even one of high purity, introduces unacceptable risk, as its physical properties (e.g., exact crystal form, hydrate equilibrium in solution) and analytical behavior (e.g., retention time, relative response factor) may differ from the compendial reference, potentially leading to method failure, inaccurate quantification, and rejection by regulatory authorities [3].

Physical form Crystal form and hydrate state may differ from generic sources, shifting retention behavior
Analytical response Relative response factor may not match the compendial standard, risking quantification errors
Regulatory acceptance ANDA filings require the specified USP standard for system suitability; substitute identity may be rejected

Quantitative Evidence of Differentiation for Desonide-21-aldehyde Hydrate Relative to Close Analogs


Regulatory Identity: Defined as the Primary Photodegradation Impurity Resolved by a Novel HPLC Method

The primary differentiation of Desonide-21-aldehyde Hydrate is its regulatory designation as the key photodegradation impurity in Desonide drug products. A validated, novel HPLC method specifically resolved this impurity, which was previously co-eluting with the Desonide peak in the official USP monograph method. This demonstrates that the compound's critical analytical behavior is distinct from the parent drug [1]. While other unspecified degradation products were also characterized, the study focused on resolving this specific 'photodegradation impurity' to improve the official monograph, underscoring its regulatory importance.

Regulatory identity
Method context
Resolved from desonide peak via 2D LC-IT-TOF MS; previously co-eluted in USP method
Compendial method differentiation for impurity identification
Validated only against this specific standard
Pharmaceutical Analysis Forced Degradation HPLC Method Validation

Regulatory Threshold: Compliance with USP Organic Impurity Limits

The USP monograph for Desonide establishes acceptance criteria for specified organic impurities, including Desonide Related Compound A. The official Assay procedure (Section 3.1) and system suitability requirements explicitly define the resolution needed between this impurity and other components like desonide glyoxal and dihydrodesonide. The use of 'USP Desonide Impurities Mixture RS' for system suitability directly links this compound to a defined regulatory threshold, differentiating it from non-specified impurities or synthetic analogs where such limits are absent [1].

Specified limit
Class-level
Named impurity with defined acceptance criteria; unspecified impurities held to general limit
Specified compendial impurity under stricter control
Exact limit not disclosed; verify per monograph
Quality Control Pharmaceutical Regulation Impurity Profiling

Physical-Chemical Identity: Molecular and Spectroscopic Characterization

The compound possesses a unique molecular formula (C24H32O7) and molecular weight (432.51 g/mol), which differentiates it from the parent drug Desonide (C24H32O6, 416.51 g/mol) due to the presence of the hydrated aldehyde group . Its melting point is reported as 187-193°C . This contrasts with Desonide, which has a reported melting point of 272-274°C . This 80-85°C difference in melting point is a direct, quantifiable physical property that confirms the compound's distinct chemical identity and can serve as a simple purity indicator upon receipt.

Melting point
Cross-study comparable
187–193°C (target) vs. 272–274°C (desonide)
Rapid identity and purity check upon receipt
Supplier data; verify on receipt
Chemical Characterization Reference Standard Authentication Steroid Chemistry

Solubility Profile: Differential Solubility for Specific Analytical Method Design

The compound's reported solubility profile—slightly soluble in chloroform and DMSO—is critical for designing sample preparation and analytical methods . This profile may differ from the parent drug and other related impurities, which can influence the choice of diluent for standard and sample preparations in HPLC analysis. For instance, Desonide itself may have different optimal solvents. The necessity to use specific solvents like DMSO for the reference standard, as opposed to a simpler aqueous acetonitrile mixture used for the drug product, is a practical differentiation that impacts method robustness and stability of the standard solution.

Solubility
Supporting evidence
Slightly soluble in chloroform and DMSO
Guides solvent choice for standard preparation
Supplier characterization; confirm for method
Method Development Sample Preparation Solvent Selection

Designated Application Scenarios for Desonide-21-aldehyde Hydrate Based on Quantitative Regulatory and Physical-Chemical Evidence


Use as a Primary Reference Standard in the Quantification of a Specified Photodegradation Impurity for ANDA Submissions

A QC laboratory developing or validating an improved HPLC method for Desonide cream, as per the method by Wang et al., must use this authentic Desonide-21-aldehyde Hydrate standard to establish and verify system suitability, specifically the resolution of the photodegradation impurity peak from the API peak [1]. This directly addresses the shortcoming of the prior USP method where these peaks co-eluted. Using the compound ensures the method can accurately quantify this critical degradation product, meeting more stringent regulatory expectations for impurity profiling in an ANDA.

Execution of Forced Degradation Studies to Establish Intrinsic Stability and Degradation Pathways

Research and development scientists performing forced degradation studies on Desonide API or drug product under ICH Q1A(R2) guidelines require this compound as a reference marker. Its use is essential for peak identification in photolytic stress testing, specifically to confirm the formation of the known photodegradation pathway and to calculate mass balance, as demonstrated in published stability-indicating methods [1]. The 80-85°C lower melting point compared to Desonide also serves as a cross-validation check for chromatographic peak identity .

GMP Quality Control Lot Release Testing Against USP Organic Impurity Specifications

A pharmaceutical manufacturer's quality control unit must prepare a system suitability solution using 'USP Desonide Impurities Mixture RS,' of which this compound is a named component, to verify the resolution criteria (NLT 2.0 between specified impurity pairs) before analyzing production lots [1]. Meeting the USP-specified acceptance criteria for Desonide Related Compound A is a non-negotiable requirement for formal batch release of the drug substance or drug product into regulated markets.

Application
Selection Property
Validation Focus
ANDA impurity quantification method validation
Compendial reference standard identity
System suitability: resolution of impurity from API
Forced degradation study (ICH Q1A)
Photodegradation marker with verified physical identity
Peak identification and mass balance confirmation
GMP lot release testing per USP monograph
USP-specified impurity component of system suitability mixture
Resolution verification and acceptance criteria compliance
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